molecular formula C20H20ClNO4S2 B11401889 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzothiophene-2-carboxamide

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11401889
M. Wt: 438.0 g/mol
InChI Key: RKIYUKUSILNYMM-UHFFFAOYSA-N
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Description

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its biological activity, and is modified with several functional groups that enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Chlorine Atom: Chlorination of the benzothiophene core is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Dioxidotetrahydrothiophene Group: This step involves the reaction of the chlorinated benzothiophene with a dioxidotetrahydrothiophene derivative under basic conditions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine derivative, such as 5-methylfuran-2-ylmethylamine, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The chlorine atom in the benzothiophene core can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound’s benzothiophene core is known for its activity in various biological systems. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, derivatives of benzothiophene have been investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. This compound could serve as a lead compound for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The benzothiophene core can interact with various enzymes and receptors, modulating their activity. The dioxidotetrahydrothiophene group may enhance the compound’s binding affinity and specificity, while the carboxamide group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds like 2-aminobenzothiophene and 2-chlorobenzothiophene share the benzothiophene core but differ in their functional groups.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxamide and thiophene-3-carboxamide have similar sulfur-containing rings but lack the benzene ring fusion.

    Furan Derivatives: Compounds like 5-methylfuran-2-carboxamide share the furan ring but differ in their overall structure.

Uniqueness

The uniqueness of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzothiophene-2-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H20ClNO4S2

Molecular Weight

438.0 g/mol

IUPAC Name

3-chloro-N-(1,1-dioxothiolan-3-yl)-6-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H20ClNO4S2/c1-12-3-6-16-17(9-12)27-19(18(16)21)20(23)22(10-15-5-4-13(2)26-15)14-7-8-28(24,25)11-14/h3-6,9,14H,7-8,10-11H2,1-2H3

InChI Key

RKIYUKUSILNYMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N(CC3=CC=C(O3)C)C4CCS(=O)(=O)C4)Cl

Origin of Product

United States

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